[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane
Description
3-(Bromomethyl)cyclobutoxydimethylsilane: is a versatile chemical compound with the molecular formula C11H23BrOSi and a molecular weight of 279.29 g/mol . This compound is characterized by its complex structure, which includes a bromomethyl group attached to a cyclobutoxy ring, further connected to a tert-butyl dimethylsilane moiety .
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKQKLVVDFSUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)cyclobutoxydimethylsilane typically involves the reaction of cyclobutanol with bromomethylsilane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)cyclobutoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclobutyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of azides, thiocyanates, and amines.
Oxidation Reactions: Formation of alcohols and ketones.
Reduction Reactions: Formation of cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Bromomethyl)cyclobutoxydimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry: In the materials science industry, 3-(Bromomethyl)cyclobutoxydimethylsilane is used in the production of specialty polymers and coatings. Its incorporation into polymer chains can improve the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)cyclobutoxydimethylsilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties.
Comparison with Similar Compounds
- 3-(Chloromethyl)cyclobutoxydimethylsilane
- 3-(Iodomethyl)cyclobutoxydimethylsilane
- 3-(Hydroxymethyl)cyclobutoxydimethylsilane)
Comparison: Compared to its analogs, 3-(Bromomethyl)cyclobutoxydimethylsilane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a more versatile intermediate in organic synthesis.
Biological Activity
3-(Bromomethyl)cyclobutoxydimethylsilane is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C11H23BrOSi
- Molecular Weight : 279.29 g/mol
- CAS Number : 2169182-97-0
The compound features a bromomethyl group attached to a cyclobutane ring, which is further substituted with tert-butyl and dimethylsilyl groups. These modifications are crucial for its biological interactions and stability.
The biological activity of 3-(Bromomethyl)cyclobutoxydimethylsilane can be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of enzymes involved in critical pathways such as inflammation and cell proliferation. The presence of the bromomethyl group enhances electrophilic reactivity, potentially leading to interactions with nucleophilic sites on proteins.
Pharmacological Potential
Research indicates that derivatives of silanes often exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Compounds similar in structure have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways may be mediated through the modulation of cytokine production.
- Anticancer Properties : Some studies suggest that silane derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of silane derivatives, including 3-(Bromomethyl)cyclobutoxydimethylsilane), against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, leading to reduced cell viability at higher concentrations. The mechanism appears to involve mitochondrial dysfunction and subsequent apoptosis.
- Inflammatory Response Modulation : Research into the anti-inflammatory properties revealed that the compound could downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating a potential role in treating inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H23BrOSi |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 2169182-97-0 |
| Purity | ≥97% |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Anti-inflammatory | Downregulates TNF-alpha, IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
